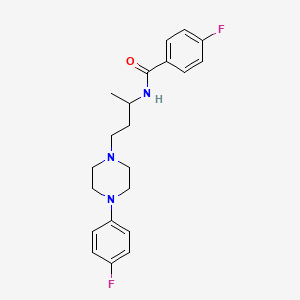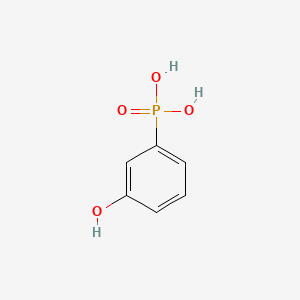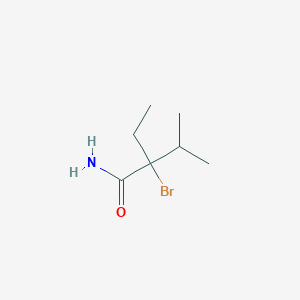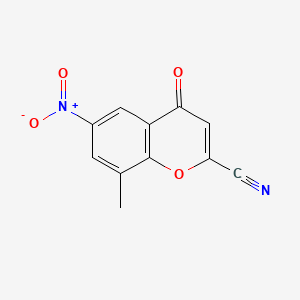
4-Methyl-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)quinoline is a quinoline derivative . Quinoline is a well-known nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the synthesis of various drugs .
Synthesis Analysis
The synthesis of quinoline derivatives often involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .Chemical Reactions Analysis
Fluorinated quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Applications De Recherche Scientifique
Antimicrobial Agents
4-Methyl-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has shown promising antibacterial and antifungal activities. These compounds exhibit significant antimicrobial properties, highlighting the potential of this compound in the development of new antimicrobial agents (Holla et al., 2006).
Electrochemical Fluorination
This compound derivatives have been studied in the context of electrochemical fluorination. This process involves the regioselective anodic fluorination of sulfides in these compounds, leading to the efficient production of alpha-fluorinated sulfides. This study provides insights into the optimization of electrochemical fluorination processes for these quinolines (Dawood & Fuchigami, 1999).
Detection of Zinc Ions
The development of magnetic nanostructures based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline for the detection of zinc ions in aqueous solutions has been reported. These nanostructures exhibit high sensitivity and selectivity for zinc ions, making them useful in environmental and biological applications (Pourfallah & Lou, 2018).
Synthesis and Characterization of Triazoles
The synthesis and antimicrobial activity of 1,2,3-triazole derivatives of this compound have been explored. These derivatives have been characterized by various spectroscopic methods and tested for their antimicrobial properties, further demonstrating the versatility of this compound in medicinal chemistry (Holla et al., 2005).
Synthesis of Quinoline Derivatives
The compound has been utilized in the synthesis of various quinoline derivatives. For example, a method for synthesizing 4-functionalized quinolines, using ethynyl ketene-S,S-acetals, has been developed. This synthesis involves a one-pot procedure that offers an efficient route to diverse quinoline derivatives (Zhao et al., 2007).
Safety and Hazards
Orientations Futures
Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . In addition, recent literature data covers CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
Mécanisme D'action
Target of Action
It’s known that quinoline compounds, which include 4-methyl-2-(trifluoromethyl)quinoline, have a wide spectrum of biological activity .
Mode of Action
Quinoline compounds are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline compounds are known to have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWMZMOUSKJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346306 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76068-41-2 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)











